2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide is a complex organic compound that features a combination of chloro, fluoro, and pyrazolyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 4-(1H-pyrazol-1-yl)benzaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through a condensation reaction between 2-chloro-6-fluoroaniline and 4-(1H-pyrazol-1-yl)benzaldehyde.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acetylation: The final step involves acetylation of the amine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.
Materials Science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}acetamide
- 2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}acetamide
Uniqueness
The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2/c20-16-3-1-4-17(21)15(16)11-19(26)22-12-18(25)13-5-7-14(8-6-13)24-10-2-9-23-24/h1-10,18,25H,11-12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUIGNRRFLJSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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